Astrazon Red 6B

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4433. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN2.ClH/c1-6-27(16-15-25)20-13-11-19(18(2)17-20)12-14-23-24(3,4)21-9-7-8-10-22(21)26(23)5;/h7-14,17H,6,15-16H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZWHMOVSQRYRN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCl)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCCl)C1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6441-82-3 | |

| Record name | Basic violet 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6441-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astrazon Red 6B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Indolium, 2-[2-[4-[(2-chloroethyl)ethylamino]-2-methylphenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-[4-[(2-chloroethyl)ethylamino]-o-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[2-[4-[(2-chloroethyl)ethylamino]-o-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Astrazon Red 6B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrazon Red 6B, also known by its Colour Index name Basic Violet 7, is a synthetic cationic dye belonging to the methine class.[1][2] It is characterized by its vibrant red-purple hue and is primarily utilized in the textile industry for dyeing acrylic fibers.[1][3] This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, including its physicochemical characteristics, synthesis, and spectroscopic data, presented for the scientific community.

Chemical Structure and Identification

The chemical structure of this compound is a key determinant of its color and properties. It is formed through the condensation of 1,3,3-trimethyl-2-methyleneindoline and 4-((2-chloroethyl)(ethyl)amino)-2-methylbenzaldehyde.[1][3]

Molecular Structure:

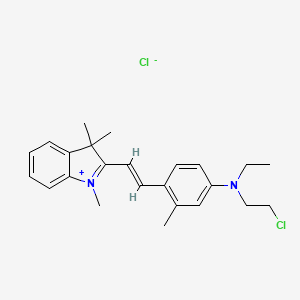

Caption: Chemical Structure of this compound

| Identifier | Value |

| IUPAC Name | N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride[2] |

| CAS Number | 6441-82-3[1][4] |

| C.I. Name | Basic Violet 7[1] |

| C.I. Number | 48020[1][5] |

| Molecular Formula | C24H30Cl2N2[1][4] |

| Molecular Weight | 417.42 g/mol [1][4] |

| Chemical Class | Methine Dye[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a dark-colored powder with moderate solubility in water.[1][3] Notably, specific melting and boiling points are not well-defined, as the dye tends to decompose at elevated temperatures.[6]

| Property | Value/Description |

| Appearance | Dark red to dark purple to dark blue crystalline powder.[5][7] |

| Odor | Odorless.[6] |

| Solubility | ~10 g/L in water at 20 °C.[1][3] |

| Melting Point | Not determined.[6] |

| Boiling Point | Not determined.[6] |

| Stability | Stable under normal storage conditions (room temperature).[6] Decomposes at elevated temperatures.[2] |

| Reactivity | No hazardous reactions are known under prescribed handling and storage.[6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

UV-Visible Spectroscopy: The dye exhibits a characteristic strong absorption in the visible region, which is responsible for its color. The maximum absorption wavelength (λmax) in water has been reported to be in the range of 538.0 to 542.0 nm. Adsorption studies have also utilized an absorption maximum of 525 nm for concentration measurements.[8]

Experimental Protocols

While detailed proprietary synthesis protocols are not publicly available, the general synthetic route is known.

Synthesis of this compound (General Procedure):

The synthesis involves the condensation reaction between two key intermediates: 1,3,3-trimethyl-2-methyleneindoline (also known as Fischer's base) and 4-((2-chloroethyl)(ethyl)amino)-2-methylbenzaldehyde.[1][3]

Caption: General Synthesis Workflow for this compound

Experimental Protocol for Adsorption Studies:

Several studies have investigated the removal of this compound from aqueous solutions using various adsorbents. A general experimental protocol for such studies is as follows:

-

Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the dye in deionized water.

-

Batch Adsorption Experiments:

-

A series of flasks are prepared with a fixed volume of the dye solution of a known initial concentration.

-

A specific amount of adsorbent is added to each flask.

-

The pH of the solutions is adjusted to the desired value.

-

The flasks are agitated in a thermostatic shaker at a constant temperature and speed for a specified contact time to reach equilibrium.

-

-

Analysis:

-

After adsorption, the solid adsorbent is separated from the solution by centrifugation or filtration.

-

The concentration of the remaining this compound in the supernatant/filtrate is determined spectrophotometrically by measuring the absorbance at its λmax (e.g., 525 nm) and using a pre-established calibration curve.[8]

-

Caption: Workflow for a Typical Adsorption Experiment

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[6] It is also very toxic to aquatic life with long-lasting effects.[6] When handling this chemical, appropriate personal protective equipment, including gloves and safety glasses, should be worn.[6] Work should be conducted in a well-ventilated area, and inhalation of dust should be avoided.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).[5][6]

Conclusion

This technical guide provides a consolidated resource on the chemical properties and structure of this compound for the scientific community. While key identifiers and qualitative properties are well-documented, a notable gap exists in the public availability of specific quantitative data such as melting and boiling points, as well as detailed experimental protocols for its synthesis and purification. The provided information on its structure, spectroscopic properties, and handling serves as a valuable foundation for researchers working with this compound in various applications, from materials science to environmental remediation studies.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Buy this compound | 6441-82-3 [smolecule.com]

- 3. This compound | 6441-82-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. shop.carl-jaeger.de [shop.carl-jaeger.de]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

Astrazon Red 6B (CAS Number 6441-82-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astrazon Red 6B, also known as Basic Violet 7, is a cationic methine dye with the CAS number 6441-82-3.[1] Primarily utilized in the textile industry for its vibrant red hue and good fastness properties on acrylic fibers, it has also found applications in biological staining and has been investigated for its potential as a photosensitizer.[1][2] This technical guide provides an in-depth overview of this compound, consolidating its chemical and physical properties, synthesis, applications, and safety information. Detailed experimental methodologies derived from available literature are presented, alongside visualizations of its proposed mechanisms of action and experimental workflows to support researchers and professionals in drug development and other scientific fields.

Chemical and Physical Properties

This compound is a dark red to purple crystalline powder.[3] Its chemical structure features a trimethylindolium group, contributing to its color and stability.[1] The compound is soluble in water, forming a bright reddish-purple solution.[4]

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| CAS Number | 6441-82-3[1][2][3][5] |

| IUPAC Name | N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; chloride[1] |

| Synonyms | Basic Violet 7, Stenacrile Brilliant Red 6B, C.I. 48020[2][3][5] |

| Molecular Formula | C₂₄H₃₀Cl₂N₂[2][3][5] |

| Chemical Class | Methine Dye (Cationic)[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 417.42 g/mol [2][3][5] |

| Appearance | Dark red to dark purple to dark blue powder/crystalline solid[3] |

| Water Solubility | 10 g/L at 20°C[4] |

| Storage Conditions | Room Temperature[3] |

Synthesis

The synthesis of this compound typically involves a condensation reaction. The process can be summarized as the condensation of 1,3,3-Trimethyl-2-methyleneindoline with 4-((2-Chloroethyl)(ethyl)amino)-2-methylbenzaldehyde, followed by conversion into the chloride salt.[4]

References

Astrazon Red 6B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Astrazon Red 6B, a synthetic cationic dye with applications ranging from textile manufacturing to biomedical research. This document consolidates key information on its synonyms, chemical properties, and relevant experimental protocols, presenting a valuable resource for professionals in research and development.

Chemical Identity and Synonyms

This compound is a methine dye known by a variety of synonyms and chemical identifiers across different industries and databases.[1][2] Establishing a clear understanding of these alternative names is crucial for comprehensive literature searches and accurate identification of the compound.

The most common synonyms and identifiers for this compound are listed below:

-

Systematic Name: N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride[1]

-

Other Synonyms: Stenacrile Brilliant Red 6B, Stenacrile rouge brillant 6B, Aizen Cathilon Red 6B, Catonic Red 6B, Catonic Red X-6B, Catonic Red 10B.[2][3][4]

Quantitative Data

A summary of the key physicochemical and toxicological properties of this compound is presented in the table below. This data is essential for experimental design, safety assessment, and understanding the behavior of the dye in various systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₃₀Cl₂N₂ | [1][3][4][5] |

| Molecular Weight | 417.42 g/mol | [1][3][4][5] |

| Appearance | Dark red to dark purple to dark blue powder/crystalline | [3][4] |

| Water Solubility | 10 g/L (at 20 °C) | [6] |

| Bulk Density | 620 - 760 kg/m ³ | [7] |

| Acute Oral Toxicity (Rat) | LD₅₀: 1600 mg/kg | [7] |

| Aquatic Toxicity (Fish) | LC₅₀: 10 - 100 mg/l (48 h, Leuciscus idus) | [7] |

| Aquatic Toxicity (Daphnia) | EC₅₀: < 1 mg/l (Daphnia magna) | [7] |

Experimental Protocols

This compound is a subject of interest in environmental science, particularly in studies focused on the removal of dyes from wastewater. The following is a detailed methodology for a batch adsorption experiment, a common technique to evaluate the efficacy of adsorbents in dye removal.

Batch Adsorption Protocol for this compound Removal

This protocol is adapted from studies on the removal of this compound from aqueous solutions using low-cost adsorbents.

Objective: To determine the adsorption capacity of a given adsorbent for this compound.

Materials:

-

This compound stock solution (e.g., 1000 mg/L)

-

Adsorbent material (e.g., activated carbon, biomass)

-

pH meter

-

Spectrophotometer

-

Shaker or magnetic stirrer

-

Centrifuge or filtration apparatus

-

Standard laboratory glassware

Methodology:

-

Preparation of Dye Solutions: Prepare a series of this compound solutions of known concentrations (e.g., 10, 20, 50, 100, 200 mg/L) by diluting the stock solution with deionized water.

-

Adsorption Experiments:

-

For each concentration, add a precise amount of the adsorbent (e.g., 0.1 g) to a fixed volume of the dye solution (e.g., 50 mL) in a conical flask.

-

Adjust the pH of the solutions to a desired value using dilute HCl or NaOH. The optimal pH for adsorption of this compound is often around 6.[1]

-

Place the flasks on a shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined time to reach equilibrium (e.g., 24 hours).

-

-

Sample Analysis:

-

After agitation, separate the adsorbent from the solution by centrifugation or filtration.

-

Measure the absorbance of the supernatant at the maximum wavelength of this compound.

-

Determine the final concentration of the dye in the solution using a pre-established calibration curve.

-

-

Data Analysis:

-

Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where:

-

C₀ is the initial dye concentration (mg/L)

-

Cₑ is the equilibrium dye concentration (mg/L)

-

V is the volume of the solution (L)

-

m is the mass of the adsorbent (g)

-

-

Analyze the adsorption data using isotherm models (e.g., Langmuir, Freundlich) to describe the adsorption behavior.

-

Visualization of Mechanisms

While specific intracellular signaling pathways for this compound are not well-documented, its potential application as a photosensitizer in Photodynamic Therapy (PDT) provides a relevant mechanistic framework to visualize. PDT is a treatment modality that uses a photosensitizer, light, and oxygen to induce cell death.[8] The general mechanism of PDT is illustrated below.

Caption: General mechanism of Photodynamic Therapy (PDT).

This diagram illustrates the four key stages of PDT, a process for which this compound has been investigated as a potential photosensitizer.[1] The process begins with the administration of the photosensitizer, which localizes in the target tissue. Subsequent activation by light of a specific wavelength excites the photosensitizer, leading to the generation of reactive oxygen species (ROS) that cause cellular damage and ultimately, cell death.[8]

References

- 1. Buy this compound | 6441-82-3 [smolecule.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 6441-82-3 [chemicalbook.com]

- 7. shop.carl-jaeger.de [shop.carl-jaeger.de]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Absorption and Emission Spectra of Astrazon Red 6B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known photophysical properties of Astrazon Red 6B (C.I. Basic Violet 7; C.I. 48020), a cationic methine dye. Due to a scarcity of publicly available, detailed spectral data for this specific compound, this document also furnishes detailed experimental protocols for the determination of its absorption and emission characteristics, alongside a discussion of its mechanism of action in biological staining.

Core Photophysical Data

Quantitative spectral data for this compound is not extensively documented in peer-reviewed literature. The available information on its absorption maximum (λmax) varies depending on the solvent and the presence of binding partners, highlighting the sensitivity of its electronic structure to the local environment.

| Parameter | Value | Solvent/Conditions |

| Absorption Maximum (λmax) | ~525 nm | Aqueous solution[1] |

| ~570 nm | In a complex with Mercury(II)[2] | |

| Molar Absorptivity (ε) | Data not available | - |

| Emission Maximum (λem) | Data not available | - |

| Fluorescence Quantum Yield (Φ) | Data not available | - |

It is important to note that the color of this compound in aqueous solution is described as a bright reddish purple. In concentrated sulfuric acid, it appears yellow, turning to a reddish-orange upon dilution[3].

Experimental Protocols for Spectral Characterization

To address the gap in available data, the following sections provide detailed methodologies for the experimental determination of the absorption and emission spectra of this compound.

This protocol outlines the steps to determine the absorption spectrum and molar absorptivity of this compound.

I. Materials and Equipment:

-

This compound powder

-

Spectroscopic grade solvent (e.g., ethanol, methanol, deionized water)

-

Volumetric flasks and pipettes

-

Dual-beam UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

II. Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 20 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the reference beam path. Place an identical cuvette filled with the same solvent in the sample beam path and record a baseline spectrum.

-

Sample Measurement: Starting with the most dilute solution, rinse the sample cuvette with the solution to be measured, then fill the cuvette and place it in the sample beam path.

-

Data Acquisition: Scan the absorbance over a wavelength range of approximately 400 nm to 700 nm.

-

Repeat for all Concentrations: Repeat the measurement for all prepared dilutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance at λmax versus concentration.

-

According to the Beer-Lambert law (A = εbc), the molar absorptivity (ε) can be calculated from the slope of the linear portion of the calibration curve, where 'A' is the absorbance, 'b' is the path length (1 cm), and 'c' is the concentration.

-

This protocol describes the methodology to determine the fluorescence emission spectrum and quantum yield of this compound.

I. Materials and Equipment:

-

This compound solutions of known, low absorbance (A < 0.1 at the excitation wavelength)

-

A stable, well-characterized fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol)

-

Spectrofluorometer with an excitation and emission monochromator

-

Quartz fluorescence cuvettes

II. Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

-

Determine Excitation Wavelength: Set the emission monochromator to a wavelength slightly longer than the absorption maximum (λmax) found from the UV-Vis spectrum and scan the excitation monochromator to find the excitation maximum. For optimal signal, the excitation wavelength is typically set to the absorption maximum.

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum.

-

Scan the emission monochromator over a range starting from just after the excitation wavelength to a longer wavelength where the fluorescence intensity returns to baseline.

-

Record the emission spectrum of the solvent blank and subtract it from the sample's spectrum to correct for Raman scattering.

-

-

Quantum Yield Determination (Comparative Method):

-

Prepare a solution of the fluorescence standard in the same solvent as the sample, with an absorbance at the excitation wavelength that is close to that of the sample solution.

-

Measure the integrated fluorescence intensity of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

-

The quantum yield (Φ) of the sample can be calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) where 'I' is the integrated fluorescence intensity, 'A' is the absorbance at the excitation wavelength, and 'n' is the refractive index of the solvent.

-

Visualization of Experimental Workflow and Biological Interaction

The following diagrams, generated using the DOT language, illustrate the experimental workflow for spectral analysis and the proposed mechanism of biological staining.

Mechanism of Biological Interaction

This compound is a cationic dye, meaning it carries a positive charge at physiological pH. In biological staining, its mechanism of action is primarily based on electrostatic interactions. Cellular components such as nucleic acids (DNA and RNA) and certain acidic proteins are negatively charged due to the presence of phosphate and carboxylate groups, respectively. The positively charged this compound molecules are therefore attracted to and bind with these negatively charged macromolecules, leading to their staining and visualization under a microscope. This interaction is generally non-specific and is driven by the principles of charge attraction.

References

Technical Guide: Determination of the Fluorescence Quantum Yield of Astrazon Red 6B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental determination of the fluorescence quantum yield (Φ) for the cationic dye Astrazon Red 6B. While a specific published quantum yield value for this compound was not identified in a thorough literature search, this document outlines the necessary protocols and data presentation structures to enable researchers to determine this critical photophysical parameter. The methodologies described are based on established techniques for similar fluorescent dyes.

Introduction to this compound and Fluorescence Quantum Yield

This compound is a cationic methine dye.[1] Cationic dyes are widely used in various applications, including textile dyeing and biological staining.[1][2] The fluorescence quantum yield is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a desirable characteristic for fluorescent probes and labels used in biological imaging and sensing applications.

The determination of the fluorescence quantum yield is crucial for the characterization of any new or uncharacterized fluorescent molecule. The most common method for this is the relative quantum yield determination, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[3][4]

Quantitative Data Presentation

As no specific photophysical data for this compound is readily available, the following table templates are provided for researchers to populate with their experimental data. For comparative purposes, a table with photophysical properties of common red fluorescent dyes is also included.

Table 1: Experimental Data for this compound

| Parameter | Value | Standard Deviation |

| Solvent | ||

| Excitation Wavelength (nm) | ||

| Absorption Maximum (λabs, nm) | ||

| Emission Maximum (λem, nm) | ||

| Molar Absorptivity (ε, M-1cm-1) | ||

| Fluorescence Lifetime (τ, ns) | ||

| Fluorescence Quantum Yield (ΦF) |

Table 2: Photophysical Properties of Selected Red Fluorescent Dyes (for reference)

| Dye | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) |

| Rhodamine B | Ethanol | 554 | 575 | 0.69 - 0.97[4] |

| Rhodamine 101 | Ethanol | 574 | 595 | 0.913[5][6] |

| Cresyl Violet | Ethanol | 588 | 610 | 0.578[5][6] |

| Oxazine 170 | Ethanol | 617 | 640 | 0.579[5][6] |

| Oxazine 1 | Ethanol | 645 | 665 | 0.141[5][6] |

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

This protocol is adapted from established methods for determining the relative fluorescence quantum yield of dyes like Rhodamine B.[3][4][7]

3.1. Materials and Instruments

-

This compound

-

Standard Dye: A well-characterized fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., Rhodamine B or Rhodamine 101).

-

Solvent: Spectroscopy-grade solvent in which both the sample and standard are soluble and stable. Ethanol is a common choice for many dyes.[5][7]

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz Cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Stock Solutions:

-

Prepare stock solutions of both this compound and the standard dye in the chosen solvent at a concentration of approximately 1 x 10-5 M.[7]

-

-

Preparation of Dilute Solutions:

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard.

-

The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.[8] It is often recommended to keep the absorbance below 0.05.[7]

-

-

Absorption Measurements:

-

Record the UV-Vis absorption spectra of all dilute solutions of this compound and the standard dye.

-

Determine the absorbance at the chosen excitation wavelength for each solution. The excitation wavelength should be a wavelength where both the sample and standard have significant absorbance.

-

-

Fluorescence Measurements:

-

Record the fluorescence emission spectra of all dilute solutions. The excitation wavelength must be the same for both the sample and the standard.

-

The emission spectra should be corrected for the instrument's spectral response.[3]

-

Integrate the area under the corrected emission spectra for each solution to obtain the integrated fluorescence intensity.

-

-

Data Analysis and Calculation:

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both this compound and the standard dye.

-

The relationship should be linear, and the slope of the resulting line should be determined for both the sample (GradX) and the standard (GradStd).

-

The fluorescence quantum yield of this compound (ΦX) can be calculated using the following equation:[8]

ΦX = ΦStd * (GradX / GradStd) * (nX2 / nStd2)

Where:

-

ΦStd is the quantum yield of the standard dye.

-

GradX and GradStd are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

nX and nStd are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

-

-

Visualizations

Experimental Workflow for Relative Quantum Yield Determination

Caption: Workflow for determining the relative fluorescence quantum yield.

Logical Relationship for Quantum Yield Calculation

Caption: Logical inputs for the quantum yield calculation formula.

References

- 1. Buy this compound | 6441-82-3 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jascoinc.com [jascoinc.com]

- 4. jascoinc.com [jascoinc.com]

- 5. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acs.figshare.com [acs.figshare.com]

- 7. Determination of Fluorescence Quantum Yield of a Fluorophore [mfs-iiith.vlabs.ac.in]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of Astrazon Red 6B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Astrazon Red 6B (also known as C.I. Basic Violet 7), a cationic methine dye. The document details its solubility in various solvents, presents a generalized experimental protocol for solubility determination, and includes visualizations of a key chemical interaction and a typical experimental workflow.

Core Data: Solubility of this compound

The solubility of a dye is a critical parameter for its application in various fields, including textile dyeing, ink formulation, and biological staining. The following data summarizes the available quantitative information on the solubility of this compound.

Quantitative Solubility Data

Limited quantitative data is available for the solubility of this compound in a range of solvents. The most commonly cited solvent is water.

| Solvent | Temperature (°C) | Solubility (g/L) | Source |

| Water | 20 | 10 | [1][2] |

| Water | 25 | 50 | |

| Water | 25 | 0.01259 |

Note: Conflicting data exists for the solubility of this compound in water at 25°C. Researchers should verify this parameter experimentally for their specific applications.

Qualitative information suggests that related basic dyes, such as C.I. Basic Violet 1, are soluble in ethanol and chloroform. One source indicates that 1 gram of C.I. Basic Violet 1 dissolves in 10 ml of ethanol and 15 ml of glycerol.[3] However, specific quantitative solubility data for this compound in organic solvents remains largely unavailable in the reviewed literature.

Experimental Protocols: Determining Dye Solubility

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a generalized methodology based on the equilibrium shake-flask method followed by UV-Vis spectrophotometry is presented below. This is a common and reliable method for determining the solubility of colored compounds.

Generalized Shake-Flask Method for Solubility Determination

1. Materials and Reagents:

-

This compound powder

-

Solvent of interest (e.g., water, ethanol, methanol, acetone)

-

Volumetric flasks

-

Centrifuge and centrifuge tubes

-

Thermostatic shaker or water bath

-

UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the solution to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

To completely remove any undissolved particles, centrifuge a portion of the supernatant at a high speed.

-

Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining microparticles.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound.

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualizations: Chemical Interactions and Experimental Workflows

To further elucidate the properties and applications of this compound, the following diagrams, generated using the DOT language, illustrate a key chemical interaction and a typical experimental workflow.

Formation of an Ion Associate with a Mercury-Bromide Complex

This compound can form an ion associate with the bromide complex of mercury(II), a reaction that has been utilized for the spectrophotometric determination of mercury.

Caption: Formation of the this compound-Mercury Bromide Ion Associate.

Experimental Workflow for Biological Staining

This compound is used as a biological stain, likely due to its cationic nature, which facilitates interaction with negatively charged cellular components. The following diagram outlines a generalized workflow for its use in staining biological samples.

Caption: A generalized workflow for biological staining with this compound.

References

Astrazon Red 6B: A Technical Guide to its Mechanism of Action as a Biological Stain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astrazon Red 6B, a cationic methine dye, functions as a biological stain primarily through electrostatic interactions with negatively charged cellular components. Its positive charge facilitates binding to anionic macromolecules such as nucleic acids (DNA and RNA) and certain acidic proteins, enabling visualization under light microscopy. While utilized in histology and microbiology for staining tissues and cells, its application is less specific and not as well-characterized as more established biological stains.[1][2][3] This guide provides a detailed overview of the core mechanism of action of this compound, its chemical properties, and general principles of its application in biological staining, acknowledging the limited availability of specific, in-depth protocols and quantitative data in the current scientific literature.

Chemical and Physical Properties

This compound is a synthetic organic dye with the following key characteristics:

| Property | Value |

| Chemical Name | N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; chloride |

| Synonyms | Basic Violet 7, C.I. 48020, Stenacrile brilliant red 6B |

| Chemical Formula | C₂₄H₃₀Cl₂N₂ |

| Molecular Weight | 417.42 g/mol |

| CAS Number | 6441-82-3 |

| Appearance | Dark red to dark purple crystalline powder |

| Solubility | Soluble in water |

Core Mechanism of Action

The primary mechanism of action for this compound as a biological stain is rooted in its cationic nature. In an aqueous solution, the dye molecule carries a net positive charge. This positive charge drives the electrostatic attraction and subsequent binding to negatively charged components within biological specimens.

Key cellular targets for this compound include:

-

Nucleic Acids: The phosphate backbone of both DNA and RNA is rich in negatively charged phosphate groups. These anionic sites serve as primary binding locations for the cationic this compound molecules. This interaction leads to the staining of the cell nucleus and ribosomes in the cytoplasm.

-

Acidic Proteins: Certain proteins, particularly those with a high content of acidic amino acid residues (e.g., aspartic acid, glutamic acid), will carry a net negative charge at physiological pH. This compound can bind to these proteins, contributing to the staining of the cytoplasm and extracellular matrix.

-

Other Anionic Molecules: Other negatively charged molecules within the cell, such as glycosaminoglycans in the extracellular matrix, can also serve as binding sites for the dye.

The intensity of staining is dependent on the density of these anionic sites within the tissue or cell. Structures with a high concentration of nucleic acids, such as the nucleus of a metabolically active cell or a bacterial cell, will stain more intensely.

Figure 1. General mechanism of this compound staining.

Experimental Protocols

Detailed and validated experimental protocols for the specific use of this compound in histological or cytological staining are not widely available in the scientific literature. However, a general protocol can be extrapolated based on the principles of staining with basic dyes. Researchers should optimize concentrations and incubation times for their specific applications.

General Staining Protocol for Paraffin-Embedded Tissue Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene (or a xylene substitute) for 2 changes of 5 minutes each to remove paraffin wax.

-

Transfer slides through a descending series of ethanol solutions: 100% (2 minutes), 95% (2 minutes), 70% (2 minutes).

-

Rinse slides in distilled water.

-

-

Staining:

-

Prepare a working solution of this compound (e.g., 0.1% to 1% in distilled water or a dilute acetic acid solution to enhance binding).

-

Immerse slides in the this compound staining solution for 1-5 minutes. Incubation time will need to be optimized.

-

Briefly rinse in distilled water to remove excess stain.

-

-

Differentiation (Optional):

-

If overstaining occurs, slides can be briefly dipped in a dilute acid solution (e.g., 0.5% acetic acid) to remove excess dye. This step requires careful microscopic monitoring.

-

Rinse thoroughly in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through an ascending series of ethanol solutions: 70% (1 minute), 95% (1 minute), 100% (2 changes of 2 minutes each).

-

Clear in xylene (or a substitute) for 2 changes of 2 minutes each.

-

Mount with a permanent mounting medium.

-

Figure 2. General workflow for staining with this compound.

Quantitative Data

Quantitative data on the spectral properties of this compound when bound to biological macromolecules is scarce. The following table summarizes the known physical properties. Researchers should perform their own spectral analysis for specific applications.

| Parameter | Value/Observation |

| Absorption Maximum (in water) | Not consistently reported in available literature for biological staining applications. A study on its removal from aqueous solution used a wavelength of 525 nm for measurement. |

| Emission Maximum | Not consistently reported in available literature for biological staining applications. |

| Optimal pH for Binding | Around pH 6 has been noted for optimal adsorption in environmental studies, which may be relevant for biological staining.[1] |

| Binding Affinity (Kd) | Not reported in the context of binding to nucleic acids or proteins. |

| Quantum Yield | Not reported in the context of biological staining. |

Applications and Limitations

This compound can be used as a general nuclear and cytoplasmic stain in various tissues.[2][3] Its red color provides good contrast with blue counterstains like hematoxylin if used in a multi-staining protocol. However, its utility is limited by its lack of specificity compared to other well-established histological stains.[1] For instance, it does not differentiate between DNA and RNA, and its binding to proteins is general.

Conclusion

This compound acts as a biological stain through a straightforward mechanism of electrostatic attraction between the cationic dye and anionic cellular components. While it can effectively stain nuclei and cytoplasm, its application in research is hampered by a lack of detailed characterization and specificity. For quantitative and highly specific localization studies, researchers are advised to use more established and well-documented biological stains. Further research is required to fully elucidate the potential and limitations of this compound in specialized biological staining applications.

References

Astrazon Red 6B for Live Cell Imaging: A Feasibility Assessment and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Astrazon Red 6B, a cationic dye traditionally utilized in the textile industry and for staining fixed biological specimens, presents potential for live cell imaging due to its charged nature, which facilitates interaction with cellular components. However, a comprehensive review of existing literature reveals a significant lack of data on its photophysical properties, cytotoxicity in living cells, and established protocols for live-cell applications. This guide provides a summary of the currently available information on this compound and outlines a proposed experimental workflow to systematically evaluate its feasibility as a live cell imaging probe. While direct application is not yet established, this document serves as a foundational resource for researchers interested in exploring the potential of this dye.

Introduction

Live cell imaging is a cornerstone of modern cell biology and drug discovery, enabling the real-time visualization of dynamic cellular processes. The selection of appropriate fluorescent probes is critical for successful live-cell imaging, with key considerations including brightness, photostability, low cytotoxicity, and specificity. This compound is a cationic dye belonging to the azo and methine class, suggesting it may interact with negatively charged structures within living cells, such as mitochondria and nucleic acids.[1] This document explores the known characteristics of this compound and provides a framework for its potential application in live cell imaging.

Physicochemical and Toxicological Properties of this compound

A thorough literature search yielded limited specific data regarding the photophysical and cytotoxic properties of this compound in the context of live cell imaging. The available information is summarized below.

| Property | Value/Information | Source |

| Chemical Name | N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; chloride | [1] |

| Synonyms | Basic Violet 7, Stenacrile Brilliant Red 6B | |

| CAS Number | 6441-82-3 | |

| Molecular Formula | C₂₄H₃₀Cl₂N₂ | [1] |

| Molecular Weight | 417.42 g/mol | [1] |

| Appearance | Dark red to dark purple crystalline powder | |

| Absorbance Maximum (λmax) | ~525 nm (in aqueous solution) | |

| Fluorescence Excitation | Not Reported | |

| Fluorescence Emission | Not Reported | |

| Quantum Yield | Not Reported | |

| Photostability | Not Reported | |

| Toxicity | Harmful if swallowed, causes serious eye damage. Very toxic to aquatic life. | [2] |

| Cytotoxicity (IC50) | Not Reported for any cell line. |

Proposed Experimental Workflow for Feasibility Assessment

Given the absence of established protocols, a systematic evaluation is necessary to determine the suitability of this compound for live cell imaging. The following experimental workflow is proposed.

Caption: Proposed experimental workflow for evaluating this compound in live cell imaging.

Detailed Methodologies for Key Experiments

Photophysical Characterization

Objective: To determine the fundamental spectral properties of this compound.

Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) and dilute to final concentrations (e.g., 1-10 µM) in phosphate-buffered saline (PBS, pH 7.4).

-

Absorbance Spectroscopy: Use a spectrophotometer to measure the absorbance spectrum from 300 to 700 nm to determine the absorbance maximum (λmax).

-

Fluorescence Spectroscopy: Use a spectrofluorometer to measure the fluorescence excitation and emission spectra. Scan for excitation across a range below the λmax and for emission at wavelengths longer than the λmax.

-

Quantum Yield Determination: Calculate the relative quantum yield using a reference standard with a known quantum yield (e.g., Rhodamine B in ethanol) using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)² Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Photostability Assessment: Continuously expose a solution of this compound to the excitation light in a spectrofluorometer or on a microscope and measure the decay of fluorescence intensity over time.

Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to living cells.

Protocol:

-

Cell Culture: Plate a suitable cell line (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Prepare a serial dilution of this compound in cell culture medium and treat the cells for a relevant incubation period (e.g., 24 hours).

-

Viability Assessment: Use a standard cell viability assay, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to an untreated control. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Live Cell Staining and Imaging

Objective: To visualize the subcellular localization of this compound in living cells.

Protocol:

-

Cell Preparation: Plate cells on a glass-bottom dish suitable for microscopy.

-

Staining: Prepare a staining solution of this compound in pre-warmed culture medium at a concentration well below the IC50 (e.g., 100-500 nM). Remove the existing medium from the cells and add the staining solution.

-

Incubation: Incubate the cells for a range of times (e.g., 15-60 minutes) at 37°C.

-

Washing: Gently wash the cells with pre-warmed PBS or culture medium to remove excess dye.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the determined excitation and emission wavelengths.

-

Co-localization: To identify the stained organelles, co-stain the cells with known organelle-specific dyes (e.g., MitoTracker for mitochondria, Hoechst for the nucleus) and assess the overlap of the fluorescence signals.

Potential Signaling Pathways and Cellular Uptake

As a cationic molecule, the cellular uptake of this compound is likely driven by the plasma membrane and mitochondrial membrane potentials.

Caption: Potential cellular uptake and localization mechanism of this compound.

Conclusion and Future Directions

This compound is a readily available and inexpensive cationic dye that, based on its chemical properties, holds theoretical potential for live cell imaging. However, the current lack of critical data on its photophysical characteristics and cytotoxicity prevents its direct application. The experimental workflow detailed in this guide provides a clear path for researchers to systematically evaluate its feasibility. Should this compound prove to have favorable properties, it could become a useful tool for staining specific organelles in living cells. Future work should focus on executing the proposed experiments to populate the data gaps and, if successful, optimizing staining protocols for various cell types and imaging modalities.

References

Evaluating the Photodynamic Therapy Potential of the Azo Dye Astrazon Red 6B: A Technical Guide for Researchers

Introduction

Astrazon Red 6B is a cationic azo dye recognized for its application in the textile, ink, and coatings industries due to its vibrant color and stability.[1][2] Its chemical structure, C24H30Cl2N2, lends it excellent lightfastness, a property that, in the context of photomedicine, raises questions about its potential as a photosensitizing agent for applications such as photodynamic therapy (PDT).[1][3] PDT is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor ablation.[4][5][6][7]

Currently, there is a notable absence of scientific literature investigating or establishing the efficacy of this compound as a photosensitizer for photodynamic therapy. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the systematic evaluation of this compound, or similar novel dye compounds, for their potential in PDT. The protocols and data presentation formats outlined herein are based on established methodologies in the field of photodynamic medicine.

Part 1: Core Photophysical and Photochemical Characterization

The initial step in evaluating a candidate photosensitizer is to determine its fundamental photophysical and photochemical properties. These characteristics are critical indicators of its potential to induce a photodynamic effect.

Key Photophysical Parameters

An ideal photosensitizer for PDT should possess strong absorption in the red or near-infrared region of the electromagnetic spectrum (the "therapeutic window," ~650-950 nm), where light penetration through tissue is maximal.[8] Additionally, a high quantum yield of singlet oxygen generation is a primary determinant of photodynamic efficacy.[9]

Table 1: Essential Photophysical and Photochemical Properties for a Candidate Photosensitizer

| Property | Symbol | Desired Value for PDT | Experimental Method |

| Maximum Absorption Wavelength | λmax | 650 - 950 nm | UV-Visible Spectroscopy |

| Molar Extinction Coefficient | ε | > 20,000 M⁻¹cm⁻¹ | UV-Visible Spectroscopy |

| Fluorescence Quantum Yield | Φf | Low | Fluorescence Spectroscopy |

| Singlet Oxygen Quantum Yield | ΦΔ | High (ideally > 0.4) | Direct or indirect methods |

| Photobleaching Quantum Yield | Φpb | Low | Spectrophotometric monitoring during irradiation |

Experimental Protocols

1. Determination of Absorption Spectrum and Molar Extinction Coefficient:

-

Objective: To identify the wavelength of maximum absorbance (λmax) and the light-absorbing capacity (ε) of this compound.

-

Methodology:

-

Prepare a series of known concentrations of this compound in a relevant solvent (e.g., DMSO, ethanol, or PBS).

-

Measure the absorbance of each solution across the UV-Visible spectrum (typically 300-900 nm) using a spectrophotometer.

-

Identify the λmax from the resulting spectra.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.

-

2. Measurement of Singlet Oxygen Quantum Yield (ΦΔ):

-

Objective: To quantify the efficiency of singlet oxygen generation by this compound upon light absorption.

-

Methodology (Indirect Method using a Chemical Trap):

-

A solution containing this compound and a singlet oxygen trap (e.g., 9,10-diphenylanthracene, DPA) is prepared.[10] A reference photosensitizer with a known ΦΔ (e.g., Rose Bengal) is used as a standard.[10][11]

-

The solution is irradiated with light at the λmax of the photosensitizer.

-

The decrease in absorbance of the chemical trap, which reacts with singlet oxygen, is monitored over time using a spectrophotometer.[10]

-

The ΦΔ of this compound is calculated relative to the reference standard.[10][11]

-

Part 2: In Vitro Assessment of Photodynamic Efficacy

Following favorable photophysical characterization, the next stage involves assessing the biological activity of the candidate photosensitizer in relevant cell culture models. This typically involves evaluating its cytotoxicity in the dark versus upon light activation, its ability to be taken up by cancer cells, and the mechanism by which it induces cell death.

Experimental Workflow for In Vitro PDT Evaluation

Data Presentation

Quantitative results from in vitro studies should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.

Table 2: Example Data Summary for In Vitro Cytotoxicity Studies

| Cell Line | This compound Conc. (µM) | Light Dose (J/cm²) | Cell Viability (%) | IC50 (µM) |

| HeLa | 0 | 0 | 100 ± 5 | - |

| HeLa | 10 | 0 | 98 ± 4 | > 50 (Dark) |

| HeLa | 0 | 10 | 99 ± 5 | - |

| HeLa | 1 | 10 | 75 ± 6 | 2.5 (Light) |

| HeLa | 5 | 10 | 30 ± 7 | |

| HeLa | 10 | 10 | 5 ± 2 | |

| MCF-7 | 10 | 0 | 95 ± 6 | > 50 (Dark) |

| MCF-7 | 5 | 10 | 45 ± 8 | 4.8 (Light) |

Detailed Experimental Protocols

1. Cytotoxicity Assay (e.g., MTT Assay):

-

Objective: To determine the concentration-dependent cytotoxicity of this compound with and without light exposure.

-

Methodology:

-

Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.[12]

-

Incubate the cells with various concentrations of this compound for a defined period (e.g., 4-24 hours).

-

Wash the cells with phosphate-buffered saline (PBS) to remove unbound dye.

-

Add fresh culture medium. The "light" group is irradiated with a light source (e.g., LED array) at the predetermined λmax and a specific light dose, while the "dark" control group is kept in the dark.[12][13]

-

Incubate the cells for a further 24-48 hours.

-

Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength. Cell viability is expressed as a percentage relative to untreated control cells.

-

2. Cellular Uptake and Localization:

-

Objective: To visualize and quantify the cellular accumulation of this compound.

-

Methodology:

-

Grow cells on glass coverslips or in imaging dishes.

-

Incubate with this compound for various time points.

-

Wash cells with PBS.

-

For localization, co-stain with fluorescent probes for specific organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

-

Visualize the intracellular fluorescence of this compound using fluorescence microscopy.[14]

-

For quantification, cells can be detached and analyzed by flow cytometry to measure the mean fluorescence intensity.[15][16]

-

3. Determination of Cell Death Mechanism (Apoptosis vs. Necrosis):

-

Objective: To distinguish between apoptotic and necrotic cell death pathways induced by this compound-PDT.

-

Methodology (Annexin V and Propidium Iodide Staining):

-

Following PDT treatment, collect both adherent and floating cells.

-

Wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[12]

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are early apoptotic.

-

Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

-

Annexin V-negative, PI-positive cells are necrotic.

-

-

Part 3: Elucidation of Molecular Mechanisms and Signaling Pathways

PDT-induced cell death is a complex process involving multiple signaling pathways that are often initiated at the site of primary photodamage.[4][6] The subcellular localization of the photosensitizer is a key determinant of the ensuing cell death modality.[5] For instance, mitochondrial photodamage often triggers the intrinsic apoptotic pathway, while damage to the endoplasmic reticulum can lead to paraptosis or apoptosis, and lysosomal damage can induce apoptosis.[4]

Common Signaling Pathways in PDT-Induced Apoptosis

Logical Relationship for Investigating Cell Death

The determination of the specific cell death pathway involves a series of logical steps and experiments designed to probe key molecular events.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Death Pathways Associated with Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photodynamic therapy - Wikipedia [en.wikipedia.org]

- 8. Developments in PDT Sensitizers for Increased Selectivity and Singlet Oxygen Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 10. par.nsf.gov [par.nsf.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Photodynamic therapy with light-emitting diode arrays producing different light fields induces apoptosis and necrosis in gastrointestinal cancer [frontiersin.org]

- 14. Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications Toward Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]

Astrazon Red 6B for Plant Cell Staining: A Technical Guide

Disclaimer: The use of Astrazon Red 6B for staining plant cells is not a widely documented application in scientific literature. This guide is a theoretical framework based on the chemical properties of this compound as a cationic dye and general principles of plant cell staining. The protocols provided are hypothetical and would require empirical validation.

Introduction

This compound is a cationic azo dye, primarily utilized in the textile industry for its vibrant red hue and strong affinity for acrylic fibers.[1] Its cationic nature, meaning it carries a positive charge, suggests a potential for binding to negatively charged components within plant cells, such as the cell wall and nucleus. This guide explores the theoretical application of this compound for plant cell staining, provides a hypothetical protocol, and discusses potential mechanisms of action.

Core Principles and Mechanism of Action

As a cationic dye, this compound's staining potential in plant cells would theoretically rely on electrostatic interactions. Plant cell walls are rich in negatively charged pectin molecules, and the DNA within the nucleus is also negatively charged due to its phosphate backbone. The positively charged this compound molecules would be attracted to and bind with these anionic sites, leading to their visualization under a microscope. This principle is similar to other cationic dyes used in biological staining, such as Acridine Orange, which binds to the cell wall.

Signaling Pathway Diagram (Hypothetical Interaction)

Caption: Hypothetical electrostatic interaction of cationic this compound with negatively charged components of a plant cell.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below.

| Property | Value |

| Synonyms | Stenacrile brilliant red 6B, Basic violet 7 |

| CAS Number | 6441-82-3 |

| Molecular Formula | C₂₄H₃₀Cl₂N₂ |

| Molecular Weight | 417.42 g/mol |

| Appearance | Dark red to dark purple to dark blue powder/crystalline |

| Class | Azo dye |

Source:[1]

Proposed Experimental Protocol for Staining Plant Cells

This protocol is a starting point for researchers wishing to investigate the utility of this compound for staining plant cells. Optimization of dye concentration, incubation time, and washing steps will be necessary.

Materials:

-

This compound dye powder

-

Distilled water

-

Ethanol (for stock solution)

-

Buffer solution (e.g., phosphate-buffered saline - PBS, pH 7.4)

-

Plant material (e.g., onion epidermal peels, Arabidopsis thaliana seedlings)

-

Microscope slides and coverslips

-

Microscope with bright-field or fluorescence capabilities

Procedure:

-

Preparation of Staining Solution:

-

Prepare a 1% (w/v) stock solution of this compound in ethanol.

-

Dilute the stock solution in your chosen buffer to achieve a working concentration. A starting range of 0.01% to 0.1% (w/v) is suggested.

-

-

Sample Preparation:

-

Obtain thin sections of the plant material. For example, peel a single layer of the inner epidermis from an onion bulb or mount whole Arabidopsis seedlings.

-

-

Staining:

-

Place the plant material on a microscope slide.

-

Add a drop of the this compound working solution to the sample.

-

Incubate for 5-15 minutes at room temperature. Incubation time may need to be adjusted based on the tissue type and desired staining intensity.

-

-

Washing:

-

Gently remove the excess stain by washing with the buffer solution. This step is crucial to reduce background staining and improve contrast. Repeat the wash 2-3 times.

-

-

Mounting and Observation:

-

Add a drop of clean buffer or a mounting medium to the stained sample.

-

Carefully place a coverslip over the sample, avoiding air bubbles.

-

Observe the stained cells under a microscope.

-

Experimental Workflow Diagram

Caption: Proposed workflow for staining plant cells with this compound.

Quantitative Data

As there is no published research on the use of this compound for quantitative analysis in plant cells, no data can be presented. Should this dye prove effective, quantitative studies could involve measuring the fluorescence intensity in different cellular compartments or correlating staining intensity with the concentration of specific cellular components.

Established Alternatives for Plant Cell Staining

For researchers requiring reliable and well-documented staining of plant cells, several alternative dyes are available.

| Dye | Target Cellular Component(s) | Notes |

| Toluidine Blue O | General purpose stain, metachromatic | Stains different tissues in different colors based on their chemical composition. |

| Safranin | Nuclei, lignified and cutinized cell walls | A classic botanical stain, often used as a counterstain. |

| Aceto-carmine | Nuclei and chromosomes | Widely used in plant cytology for its specificity to chromatin. |

| DAPI | DNA (Nuclei) | A fluorescent stain that binds strongly to DNA. |

| Propidium Iodide | DNA (Nuclei), Cell Wall | A fluorescent stain often used to assess cell viability and as a counterstain for the cell wall. |

Conclusion

While this compound is a well-established dye in the textile industry, its application in plant cell biology is largely unexplored. Based on its cationic nature, it holds theoretical potential for staining negatively charged structures within plant cells. The provided protocol is a hypothetical starting point for investigation. However, for routine and reliable staining of plant cells, researchers are advised to use established dyes with well-documented protocols and predictable results. Further research is necessary to validate the efficacy and specificity of this compound as a biological stain for plant tissues.

References

Methodological & Application

Application Notes and Protocols: Astrazon Red 6B for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrazon Red 6B, also known as Basic Violet 7, is a cationic methine dye.[1] Due to its positive charge, it can interact with negatively charged components within cells, making it a candidate for use as a fluorescent stain in biological research. This document provides detailed application notes and a generalized protocol for the use of this compound in fluorescence microscopy for staining cultured cells. As the fluorescence properties of this compound are not extensively characterized in the scientific literature for microscopy applications, this protocol is based on the known properties of cationic dyes and general fluorescence staining procedures.

Chemical and Spectral Properties

This compound is a vibrant red dye with the chemical formula C₂₄H₃₀Cl₂N₂ and a molecular weight of approximately 417.42 g/mol .[2] As a cationic dye, it is expected to accumulate in organelles with a negative membrane potential, such as mitochondria, and may also bind to nucleic acids in the nucleus.

| Property | Value | Reference |

| Synonyms | Basic Violet 7, Stenacrile brilliant red 6B | [2] |

| CAS Number | 6441-82-3 | [2] |

| Molecular Formula | C₂₄H₃₀Cl₂N₂ | [2] |

| Molecular Weight | 417.42 g/mol | [2] |

| Appearance | Dark red to dark purple powder | [2] |

| Excitation (λex) | ~570 nm (inferred from absorbance maximum) | Inferred from spectrophotometric data |

| Emission (λem) | ~590 - 670 nm (Estimated) | Estimated based on typical Stokes shift |

Note on Spectral Properties: The precise excitation and emission maxima of this compound for fluorescence microscopy have not been definitively reported in peer-reviewed literature. The excitation wavelength of ~570 nm is inferred from its reported maximum absorbance. The emission wavelength is an estimation based on the typical Stokes shift (the difference between the excitation and emission wavelengths) for red fluorescent dyes, which generally ranges from 20 to 100 nm.[1][3][4] Researchers should empirically determine the optimal settings for their specific microscope and filter sets.

Staining Principle

The staining mechanism of this compound is based on its cationic nature. The positively charged dye molecules are attracted to and accumulate in cellular compartments with a net negative charge. This can include the mitochondrial matrix, due to the proton gradient across the inner mitochondrial membrane, and the cell nucleus, due to the negatively charged phosphate backbone of DNA. The specific localization may vary depending on cell type and physiological state.

Experimental Protocols

The following are generalized protocols for staining both live and fixed adherent cultured cells with this compound. Optimization of dye concentration, incubation time, and washing steps may be necessary for different cell lines and experimental conditions.

Live-Cell Staining Protocol

This protocol is intended for the visualization of potential mitochondrial staining.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Cultured adherent cells on glass-bottom dishes or coverslips

Procedure:

-

Prepare a 1 mM stock solution of this compound: Dissolve 4.17 mg of this compound in 10 mL of DMSO. Mix well by vortexing. Store the stock solution at -20°C, protected from light.

-

Prepare a working staining solution: Dilute the 1 mM stock solution in pre-warmed (37°C) live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the working staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed live-cell imaging medium.

-

-

Imaging:

-

Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets (e.g., excitation around 570 nm and emission collection between 590 nm and 670 nm).

-

Fixed-Cell Staining Protocol

This protocol is suitable for observing the general distribution of the dye, which may include nuclear staining.

Materials:

-

This compound powder

-

DMSO, anhydrous

-

PBS, pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (for permeabilization, optional)

-

Mounting medium

-

Cultured adherent cells on coverslips

Procedure:

-

Cell Fixation:

-

Remove the culture medium and wash the cells once with PBS.

-

Add 4% PFA in PBS and incubate for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (Optional):

-

If nuclear staining is desired, add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature to permeabilize the nuclear membrane.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare a working staining solution of 1-10 µM this compound in PBS from the 1 mM DMSO stock solution.

-

Add the staining solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the slides using a fluorescence microscope with suitable filter sets.

-

Experimental Workflow Diagram

Concluding Remarks

This compound is a readily available cationic dye with potential applications in fluorescence microscopy. Due to the limited availability of specific protocols and spectral data for this application, the provided information serves as a starting point for researchers. It is imperative to optimize the staining conditions and confirm the spectral properties using your specific instrumentation. Further characterization of this compound's photostability and specificity will be valuable for its broader adoption in cellular imaging.

References

Application Notes and Protocols for Astrazon Red 6B in Cell Staining